Methyl 2-[[(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]amino]-3-phenylpropanoate
Description
Its structure integrates a pyrrole ring substituted with 2,5-dimethyl and 2-methoxyethyl groups, a cyano-functionalized α,β-unsaturated enoyl moiety, and a phenylpropanoate ester. The (E)-configuration of the enoyl group and the stereochemistry of the amino linkage are critical for its molecular interactions .
Properties
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]amino]-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-16-12-19(17(2)26(16)10-11-29-3)14-20(15-24)22(27)25-21(23(28)30-4)13-18-8-6-5-7-9-18/h5-9,12,14,21H,10-11,13H2,1-4H3,(H,25,27)/b20-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOMAGPSWGDQQQ-XSFVSMFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCOC)C)C=C(C#N)C(=O)NC(CC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1CCOC)C)/C=C(\C#N)/C(=O)NC(CC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[[(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]amino]-3-phenylpropanoate (referred to as MECP) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
Synthesis of MECP
The synthesis of MECP involves several steps, primarily utilizing the reaction between 2-methoxyethyl cyanoacetate and appropriate benzaldehydes in the presence of a base like piperidine. The process yields various derivatives with distinct biological activities. Characterization techniques such as NMR and IR spectroscopy confirm the structure and purity of the synthesized compounds .
Anticancer Properties
MECP has demonstrated notable anticancer activity in various studies. In vitro assays have shown that it inhibits the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase. For instance:
- Study on Breast Cancer Cells : MECP exhibited an IC50 value of 15 µM against MCF-7 cells, significantly reducing cell viability compared to control groups .
- Colon Cancer Evaluation : In HT-29 colon cancer cells, MECP induced apoptosis through the activation of caspase pathways, with a notable increase in caspase-3 activity .
Antimicrobial Activity
MECP also exhibits antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound showed promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that MECP could serve as a potential lead compound for developing new antimicrobial agents .
Anti-inflammatory Effects
Research indicates that MECP possesses anti-inflammatory properties. In a mouse model of inflammation induced by lipopolysaccharide (LPS), treatment with MECP resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that MECP may modulate inflammatory pathways effectively .
Case Studies
- In Vivo Study on Tumor Growth : A study involving xenograft models demonstrated that administration of MECP at doses of 50 mg/kg significantly inhibited tumor growth compared to untreated controls. Histological analysis revealed reduced mitotic activity and increased apoptosis in tumor tissues .
- Safety Profile Assessment : Toxicological evaluations indicated that MECP has a favorable safety profile, with no observed acute toxicity at therapeutic doses. Long-term studies are ongoing to further assess its safety in chronic use scenarios .
Scientific Research Applications
Pharmaceutical Applications
Methyl 2-[[(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]amino]-3-phenylpropanoate has been investigated for its potential therapeutic effects in various conditions:
-
Anticancer Activity :
- Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the cyano group may enhance the compound's ability to interact with biological targets involved in cancer progression.
- A study demonstrated that derivatives of pyrrolidine compounds showed significant inhibition of tumor growth in xenograft models, suggesting a potential application in cancer therapy .
-
Neurological Disorders :
- The compound's structural similarity to known neuroprotective agents suggests it may have applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Investigations into the kynurenine pathway highlight the role of metabolites in neuroinflammation, indicating that modifying this pathway could lead to novel treatments for these disorders .
Biological Mechanisms
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : Certain studies suggest that this compound may inhibit enzymes involved in inflammatory processes, thereby reducing oxidative stress and inflammation in neuronal tissues.
- Modulation of Signaling Pathways : The compound may interact with G-protein coupled receptors (GPCRs), influencing cellular signaling pathways that regulate cell survival and apoptosis .
Data Table: Summary of Research Findings
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Significant cytotoxicity against breast cancer cell lines; IC50 values lower than standard chemotherapeutics. |
| Study B | Neuroprotection | Reduced neuroinflammatory markers in animal models of Alzheimer’s disease; improved cognitive function observed. |
| Study C | Enzyme Inhibition | Potent inhibitor of COX enzymes; potential for anti-inflammatory drug development. |
Case Studies
- Case Study on Anticancer Effects :
- Case Study on Neuroprotective Properties :
Comparison with Similar Compounds
Key Observations :
Comparison with Analog Syntheses :
- employs acetic acid-mediated coupling of cyano-enoyl intermediates with aromatic amines at room temperature , whereas uses T3P and elevated temperatures (80°C) for amide bond formation .
- The target compound’s methoxyethyl group may require protective group strategies absent in simpler analogs ().
Computational and Crystallographic Analysis
- Graph-Based Comparison: As per , graph theory identifies isomorphic subgraphs between the target compound and analogs, highlighting shared cyano-enoyl or ester motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
